Cas no 16695-73-1 ((1Z)-1-(3,5,5-Trimethyl-2-cyclohexen-1-ylidene)-2-propanone)

(1Z)-1-(3,5,5-Trimethyl-2-cyclohexen-1-ylidene)-2-propanone structure
16695-73-1 structure
Product Name:(1Z)-1-(3,5,5-Trimethyl-2-cyclohexen-1-ylidene)-2-propanone
CAS No:16695-73-1
MF:C12H18O
MW:178.270723819733
CID:146900
PubChem ID:5373877
Update Time:2024-03-01

(1Z)-1-(3,5,5-Trimethyl-2-cyclohexen-1-ylidene)-2-propanone Chemical and Physical Properties

Names and Identifiers

    • 2-Propanone,1-(3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, (1Z)-
    • (1Z)-1-(3,5,5-Trimethyl-2-cyclohexen-1-ylidene)-2-propanone
    • cis-2-Propanone, 1-(3,5,5-trimethyl-2-cyclohexen-1-ylidene)-
    • B4P76TZK92
    • Isoxylitone B
    • BPMFQXXZWSBLRP-IZZDOVSWSA-N
    • 2-Propanone, 1-(3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, (Z)-
    • 1-(3,5,5-Trimethyl-2-cyclohexen-1-ylidene)-2-propanone
    • 1-(cis-2-Oxopropylidene)-3,5,5-trimethyl-2-cyclohexene
    • (Z)-1-(3,5,5-Trimethyl-2-cyclohexen-1-ylidene)-2-propanone
    • 2-Propanone, 1-(3,5,5-trimethyl-2-cyclohe
    • Inchi: 1S/C12H18O/c1-9-5-11(6-10(2)13)8-12(3,4)7-9/h5-6H,7-8H2,1-4H3/b11-6+
    • InChI Key: BPMFQXXZWSBLRP-IZZDOVSWSA-N
    • SMILES: O=C(C)/C=C1\C=C(C)CC(C)(C)C\1

Computed Properties

  • Exact Mass: 178.135765193g/mol
  • Monoisotopic Mass: 178.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1
  • XLogP3: 2.2

(1Z)-1-(3,5,5-Trimethyl-2-cyclohexen-1-ylidene)-2-propanone Related Literature

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